2-氰基-3-((3-乙氧苯基)氨基)丙烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

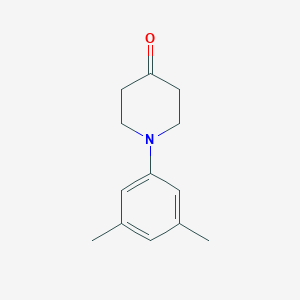

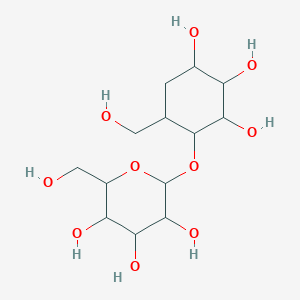

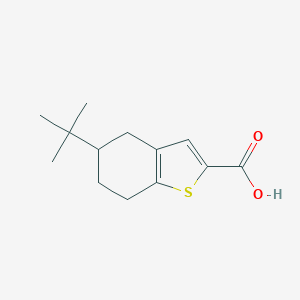

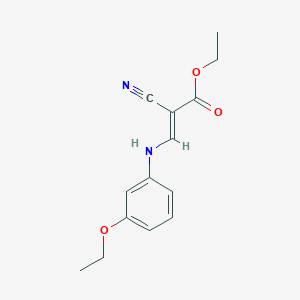

Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate is a compound that features a cyano group and an ethoxyphenylamino substituent attached to an acrylate ester. This structure is related to various compounds that have been synthesized and characterized in recent studies, which exhibit a range of physical and chemical properties and reactivities.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of cyanoacrylate with different amines and other reagents. For instance, a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines has been described, leading to good yields of ethyl 2-[(alkylamino)(cyano)methyl] acrylates . Additionally, novel diastereoselective synthesis methods have been developed for related compounds, such as (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, using one-pot reactions with isothiocyanates and methyl iodide .

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied using techniques like X-ray crystallography, which reveals details about the three-dimensional arrangement of atoms and the presence of intra- and intermolecular interactions . For example, the crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate showed a supramolecular network governed by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of cyanoacrylate compounds can be influenced by the presence of different substituents. The diradical polymerization of acrylonitrile initiated by related cyanoacrylate esters has been studied, showing that the kinetics and molecular weight distribution of the resulting polymers can be controlled by the initiator concentration and reaction temperature . Moreover, the polymerization of α-(aminomethyl)acrylate has been found to involve ester-amide exchange reactions, leading to pH/temperature-responsive materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate and related compounds are determined by their molecular structures. Spectroscopic techniques such as NMR, IR, and mass spectrometry are commonly used to characterize these compounds . Quantum chemical calculations, including density functional theory (DFT), provide insights into the potential energy curves, optimized geometries, and vibrational spectra, which are essential for understanding the stability and reactivity of these molecules .

科学研究应用

Application 1: Organic Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is used in the production of ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds . These compounds are important in the synthesis of fine chemical products such as pharmaceuticals .

- Methods of Application or Experimental Procedures : Different aryl/alkyl aldehydes react with ethyl cyanoacetate/malanonitrile in the presence of sodium ethoxide (20 mol%) in ethanol at reflux temperature for 1 hour as well as at room temperature (25 °C) for 2–8 hours . This results in the formation of the desired ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds .

- Results or Outcomes : The reaction yields the corresponding ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds in fairly good yields .

Application 2: Polymer Chemistry

- Specific Scientific Field : Polymer Chemistry .

- Summary of the Application : Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate can be used in the synthesis of polymers. It is particularly useful in the production of terpene (meth)acrylate homopolymers .

- Methods of Application or Experimental Procedures : The terpene (meth)acrylate homopolymers are synthesized using RAFT polymerization . The resulting polymers have a wide range of glass transition temperatures (Tg), which can be exploited to create renewably-sourced hard–soft block copolymers .

- Results or Outcomes : The resulting polymers have a wide range of Tg values, from −3 °C for poly(limonene acrylate), up to +168 °C for poly(α-pinene methacrylate) .

Application 3: Disease Control in Crops

- Specific Scientific Field : Agriculture and Plant Pathology .

- Summary of the Application : Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate has been applied in the prevention and control of crop diseases .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available sources .

- Results or Outcomes : The application of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate in crops has shown good bactericidal activity and outstanding effect .

属性

IUPAC Name |

ethyl (E)-2-cyano-3-(3-ethoxyanilino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWZWFBTQHDMFZ-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473228 |

Source

|

| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

CAS RN |

909513-02-6 |

Source

|

| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)